An In-Depth Technical Guide to 3,5-Diaminopyridine N-oxide for Advanced Research and Development
An In-Depth Technical Guide to 3,5-Diaminopyridine N-oxide for Advanced Research and Development
This guide provides a comprehensive technical overview of 3,5-Diaminopyridine N-oxide, a heterocyclic compound of increasing interest to researchers in medicinal chemistry, organic synthesis, and materials science. We will delve into its fundamental properties, synthesis protocols, and key applications, offering field-proven insights to support advanced research and development projects.
Core Chemical Identity and Significance
3,5-Diaminopyridine N-oxide is a derivative of pyridine where the ring nitrogen has been oxidized, and amino groups are substituted at the 3 and 5 positions.[1] This unique arrangement of functional groups—an electron-withdrawing N-oxide and two electron-donating amino groups—creates a molecule with distinct electronic properties, high polarity, and versatile reactivity. The N-oxide moiety significantly alters the electron density of the pyridine ring, making it a valuable intermediate in organic synthesis and a potent ligand in coordination chemistry.[2]
Its primary significance lies in its potential as a molecular scaffold in drug discovery. The introduction of the N-oxide group can enhance the pharmacokinetic profile of a parent molecule by improving aqueous solubility, modulating metabolic stability, and altering membrane permeability.[3][4][5]
Physicochemical Properties and Molecular Characteristics
A thorough understanding of the compound's properties is critical for its effective application in experimental design.
Core Compound Identifiers
The compound is uniquely identified by several standard chemical notation systems.
| Parameter | Value | Reference(s) |
| CAS Number | 17070-93-8 | [1][6][7] |
| Molecular Formula | C₅H₇N₃O | [1][6] |
| Molecular Weight | 125.13 g/mol | [1][6] |
| IUPAC Name | 1-oxidopyridin-1-ium-3,5-diamine | [1][2] |
| SMILES | C1=C(C=N+[O-])C(=C1)N | [1] |
| InChI Key | MPDJVCKNJMVKOX-UHFFFAOYSA-N | [1][2] |
Physical and Chemical Properties
These properties dictate the compound's behavior in various chemical environments and are crucial for designing synthesis, purification, and formulation protocols.
| Property | Value | Reference(s) |
| Physical State | Crystalline solid | [1] |
| Melting Point | 229-230°C (in water) | [1] |
| Boiling Point | 524.5 ± 30.0 °C (Predicted) | [1][2] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [1][2] |
| Polar Surface Area (PSA) | 77.5 Ų | [1] |
| XLogP3 | -1.5 | [1] |
The high melting point suggests a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding. The negative XLogP3 value indicates a high degree of hydrophilicity, a key attribute for its application in improving the solubility of drug candidates.[1][4]
Molecular Structure and Electronic Influence
The structure of 3,5-Diaminopyridine N-oxide is defined by the interplay between the N-oxide and amino groups. The N-oxide bond is highly polarized (N⁺-O⁻), creating a strong dipole moment and acting as a powerful hydrogen bond acceptor.[1][4] This feature, combined with the hydrogen bond donating capabilities of the two amino groups, allows for extensive hydrogen bonding networks, which influences its physical properties and molecular interactions.[1]
Caption: Molecular structure and electronic features of 3,5-Diaminopyridine N-oxide.
Synthesis and Purification Methodologies
The synthesis of 3,5-Diaminopyridine N-oxide is most commonly achieved through the direct oxidation of its parent amine, 3,5-Diaminopyridine.
Primary Synthetic Protocol: Oxidation of 3,5-Diaminopyridine
This protocol is based on the well-established Ochiai reaction for generating pyridine N-oxides.[1][8] The causality behind this choice is the reliability and accessibility of the reagents. Hydrogen peroxide serves as a clean oxidant, with water as its primary byproduct, while acetic acid acts as both a solvent and a catalyst to facilitate the N-oxidation process.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of 3,5-diaminopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[1]
-
Oxidant Addition: Slowly add 1.1 to 1.5 equivalents of 30-35% aqueous hydrogen peroxide to the suspension. The addition should be controlled to manage any initial exotherm.
-
Reaction: Heat the reaction mixture to approximately 70-80°C and maintain for 4-6 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure consumption of the starting material.
-
Work-up: After cooling the mixture to room temperature, carefully neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.
-
Isolation: The product, being a polar solid, may precipitate upon neutralization or require concentration of the aqueous layer followed by extraction with a polar organic solvent like ethyl acetate or chloroform.
-
Purification: The crude product can be purified by recrystallization, typically from water or an alcohol/water mixture, to yield the final product as a crystalline solid.[1]
Caption: Workflow for the synthesis of 3,5-Diaminopyridine N-oxide.
Alternative Synthetic Approaches
For syntheses requiring milder conditions or different selectivities, several alternative methods can be considered:
-
Catalytic Oxidation: Using hydrogen peroxide with a methyltrioxorhenium catalyst.[1]
-
Peroxy Acid Oxidation: Employing reagents like m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane.
-
Bis(trimethylsilyl)peroxide: This can be used with a trioxorhenium catalyst for a more controlled oxidation.[1]
Purification and Crystallization
Achieving high purity is essential for subsequent applications.
-
Recrystallization: As mentioned, recrystallization from water is effective due to the compound's high polarity and thermal stability.[1]
-
Column Chromatography: For removing closely related impurities, silica gel chromatography can be used, though it may require a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) due to the compound's polarity.
-
Crystal Growth: X-ray quality crystals can be obtained through slow evaporation of a solution of the purified compound in a suitable solvent system.[1]
Spectroscopic and Analytical Characterization
While specific published spectra for this exact compound are limited, its structure allows for predictable characterization using standard analytical techniques.
-
¹H NMR Spectroscopy: The aromatic protons on the pyridine ring are expected to show distinct signals. The protons adjacent to the N-oxide group (at positions 2 and 6) would typically experience a downfield shift compared to the parent diamine due to the electron-withdrawing nature of the N⁺-O⁻ dipole. The proton at position 4 would be in a different electronic environment. The amino protons would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: Similarly, the carbon atoms of the pyridine ring will show characteristic shifts, with carbons adjacent to the N-oxide being significantly affected.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. Expect strong N-H stretching bands for the amino groups in the 3300-3500 cm⁻¹ region and a characteristic N-O stretching vibration, typically found between 1250-1300 cm⁻¹.[1]
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive mode should readily show the protonated molecular ion [M+H]⁺ at m/z 126.1.
Applications in Scientific Research
The utility of 3,5-Diaminopyridine N-oxide spans several areas of chemical and pharmaceutical science.
Scaffold in Drug Discovery
The N-oxide functionality is a powerful tool for optimizing drug candidates.[4][9]
-
Prodrug Strategy: The N-oxide can be metabolically reduced in vivo back to the parent pyridine, offering a strategy for targeted drug release, particularly in hypoxic environments like solid tumors.[4]
-
Solubility and Pharmacokinetics: As a highly polar group, the N-oxide can dramatically increase the aqueous solubility of a lead compound, which is often a major hurdle in drug development.[1][5]
-
Bioisosteric Replacement: The N-oxide group can act as a bioisostere for other functional groups, such as a carbonyl group, by mimicking its hydrogen bonding capabilities, potentially leading to improved target binding or selectivity.[9]
Ligand in Coordination Chemistry
The oxygen atom of the N-oxide group is an excellent Lewis base and can coordinate with a wide range of metal centers.[1] The presence of two additional amino groups provides potential for multidentate binding, making 3,5-Diaminopyridine N-oxide a valuable ligand for developing novel metal complexes with applications in catalysis, materials science, or as metallodrugs.[1]
Caption: Key application pathways for 3,5-Diaminopyridine N-oxide.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for 3,5-Diaminopyridine N-oxide is not widely available, a robust safety protocol can be established based on the known hazards of its parent compound, 3,4-diaminopyridine, and related pyridine N-oxides.[10][11][12][13]
-
Hazard Identification: Diaminopyridine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13] Pyridine N-oxides can cause skin and serious eye irritation.[10] Assume the compound is harmful and handle it with appropriate care.
-
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
-
-
Storage and Stability:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]
-
For long-term stability, storage at 2-8°C under an inert atmosphere is advisable.
-
Conclusion
3,5-Diaminopyridine N-oxide is a highly functionalized heterocyclic compound with significant potential. Its unique electronic and physical properties, stemming from the combination of an N-oxide and two amino groups, make it a valuable building block for researchers. Its utility as a tool to enhance the physicochemical properties of drug candidates and as a versatile ligand in coordination chemistry ensures its continued relevance in advanced scientific applications. Adherence to the synthesis and safety protocols outlined in this guide will enable researchers to effectively and safely leverage the full potential of this compound.
References
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DTIC. (1995). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Pyridinediamine, 1-oxide. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-DIAMINO-4-NITROPYRIDINE_N-OXIDE. Retrieved from [Link]
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PubChem. (n.d.). Diamino pyridine oxide. Retrieved from [Link]
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ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
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PubChem. (n.d.). Pyridine, 3,5-diamino-. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminopyridine N-oxide. Retrieved from [Link]
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JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from [Link]
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Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved from [Link]
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PubMed. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
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